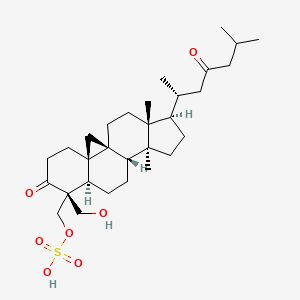

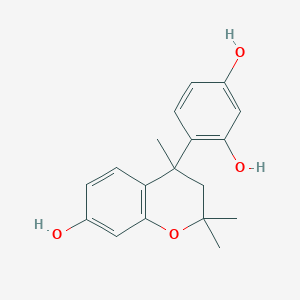

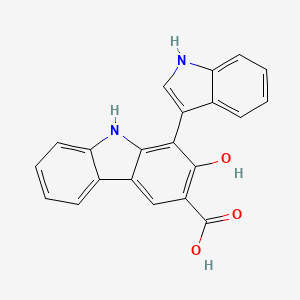

![molecular formula C18H23F2N7O3 B1245309 N-[2-(Carbamimidamidooxy)ethyl]-2-{3-[(2,2-Difluoro-2-Phenylethyl)amino]-6-Methyl-2-Oxopyrazin-1(2h)-Yl}acetamide](/img/structure/B1245309.png)

N-[2-(Carbamimidamidooxy)ethyl]-2-{3-[(2,2-Difluoro-2-Phenylethyl)amino]-6-Methyl-2-Oxopyrazin-1(2h)-Yl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

RWJ-671818 est un inhibiteur sélectif de l’alpha-thrombine humaine, nouveau, actif par voie orale. Il est caractérisé par un motif oxyguanidine P1, qui contribue à sa grande spécificité et à sa puissance. Ce composé a été identifié comme potentiellement utile pour le traitement aigu et chronique de la thrombose veineuse et artérielle .

Méthodes De Préparation

La synthèse de RWJ-671818 implique plusieurs étapes clés :

Formation du groupe oxyguanidine : Cette étape implique la réaction d’un précurseur approprié avec de la guanidine pour former le groupe oxyguanidine.

Couplage avec le dérivé de pyrazine : L’intermédiaire oxyguanidine est ensuite couplé à un dérivé de pyrazine dans des conditions de réaction spécifiques pour former la structure de base de RWJ-671818.

Modifications finales :

Les méthodes de production industrielle de RWJ-671818 impliqueraient probablement l’optimisation de ces voies de synthèse pour assurer un rendement et une pureté élevés, ainsi que l’extensibilité à la production à grande échelle.

Analyse Des Réactions Chimiques

RWJ-671818 subit plusieurs types de réactions chimiques :

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe oxyguanidine.

Réduction : Des réactions de réduction peuvent se produire au niveau du cycle pyrazine, conduisant à la formation de dérivés réduits.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués de RWJ-671818 .

4. Applications de la recherche scientifique

RWJ-671818 a plusieurs applications de recherche scientifique :

Chimie : Il sert de composé modèle pour étudier les relations structure-activité des inhibiteurs de la thrombine.

Biologie : Le composé est utilisé pour étudier les voies biologiques impliquées dans la thrombose et l’hémostase.

Médecine : RWJ-671818 est étudié comme agent thérapeutique potentiel pour le traitement des troubles thrombotiques, notamment la thrombose veineuse profonde, les infarctus du myocarde et les accidents vasculaires cérébraux.

Applications De Recherche Scientifique

RWJ-671818 has several scientific research applications:

Chemistry: It serves as a model compound for studying the structure-activity relationships of thrombin inhibitors.

Biology: The compound is used to investigate the biological pathways involved in thrombosis and hemostasis.

Medicine: RWJ-671818 is being explored as a potential therapeutic agent for the treatment of thrombotic disorders, including deep vein thrombosis, myocardial infarctions, and strokes.

Mécanisme D'action

RWJ-671818 exerce ses effets en inhibant sélectivement l’alpha-thrombine humaine. Le composé se lie au site actif de la thrombine, l’empêchant de cliver le fibrinogène en fibrine et d’activer d’autres facteurs de coagulation. Cette inhibition perturbe la cascade de coagulation, réduisant ainsi la formation de caillots sanguins. Les cibles moléculaires impliquées comprennent le site actif de la thrombine et les résidus d’acides aminés environnants qui interagissent avec le motif oxyguanidine P1 .

Comparaison Avec Des Composés Similaires

RWJ-671818 peut être comparé à d’autres inhibiteurs de la thrombine tels que :

Dabigatran : Un autre inhibiteur de la thrombine actif par voie orale, mais avec une structure chimique et un mécanisme d’action différents.

Argatroban : Un inhibiteur direct de la thrombine synthétique utilisé pour l’anticoagulation chez les patients atteints de thrombopénie induite par l’héparine.

Bivalirudine : Un inhibiteur de la thrombine à base de peptides utilisé chez les patients subissant une intervention coronarienne percutanée.

RWJ-671818 est unique en raison de son motif oxyguanidine P1, qui confère une grande spécificité et une grande puissance contre la thrombine. Cette caractéristique structurale le distingue des autres inhibiteurs de la thrombine et contribue à ses avantages thérapeutiques potentiels .

Propriétés

Formule moléculaire |

C18H23F2N7O3 |

|---|---|

Poids moléculaire |

423.4 g/mol |

Nom IUPAC |

N-[2-(diaminomethylideneamino)oxyethyl]-2-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxopyrazin-1-yl]acetamide |

InChI |

InChI=1S/C18H23F2N7O3/c1-12-9-24-15(25-11-18(19,20)13-5-3-2-4-6-13)16(29)27(12)10-14(28)23-7-8-30-26-17(21)22/h2-6,9H,7-8,10-11H2,1H3,(H,23,28)(H,24,25)(H4,21,22,26) |

Clé InChI |

IDCKXHIGLKQWMM-UHFFFAOYSA-N |

SMILES canonique |

CC1=CN=C(C(=O)N1CC(=O)NCCON=C(N)N)NCC(C2=CC=CC=C2)(F)F |

Synonymes |

1-(N-(2-(Amidinoaminooxy)ethyl)amino)carbonylmethyl-6-methyl-3-(2,2-difluoro-2-phenylethylamino)pyrazinone RWJ 671818 RWJ-671818 RWJ671818 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

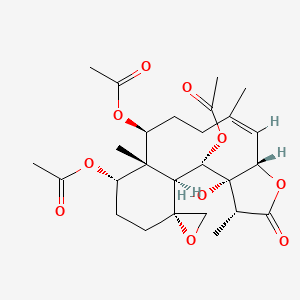

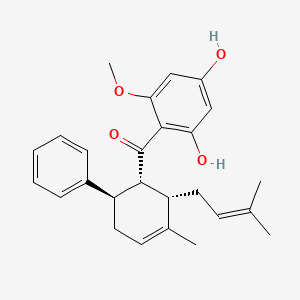

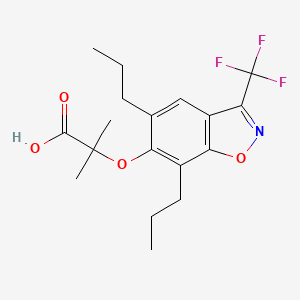

![5-{(1S)-2-[(2R)-4-Benzoyl-2-methyl-piperazin-1-yl]-1-methyl-2-oxo-ethoxy}-4-methoxy-pyridine-2-carboxylic acid methylamide](/img/structure/B1245229.png)

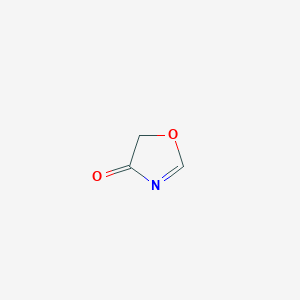

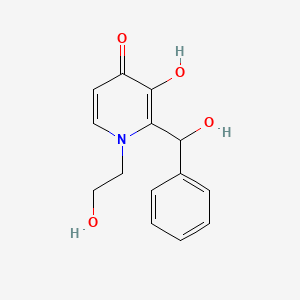

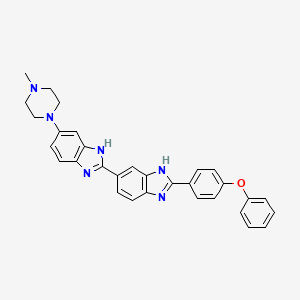

![8-(2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)octylphosphonic acid](/img/structure/B1245235.png)

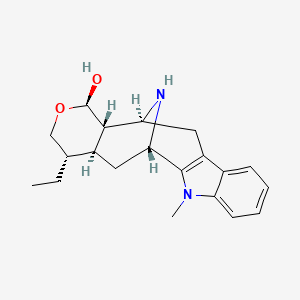

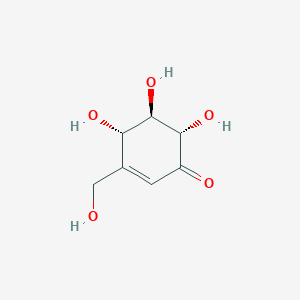

![3-{1-[2-(4-Fluoro-benzenesulfonylamino)-ethyl]-2-methyl-3-pyridin-3-ylmethyl-1H-indol-5-yl}-propionic acid](/img/structure/B1245246.png)